molecular formula C25H23NO6 B2530248 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid CAS No. 2408963-97-1

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid

Cat. No.: B2530248
CAS No.: 2408963-97-1
M. Wt: 433.46
InChI Key: PJACNLGLCNYAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Mechanism of Action

Mode of Action

Compounds with the (9h-fluoren-9-ylmethoxycarbonylamino) group are often used in peptide synthesis . They can act as protecting groups for amino acids during peptide synthesis, preventing unwanted side reactions . The exact interaction of this specific compound with its targets and the resulting changes would need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected amino acid is then reacted with 4-methoxybenzoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield the deprotected amino acid.

Scientific Research Applications

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • Fmoc-AEEA
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid is unique due to its specific structure, which combines the Fmoc group with a methoxybenzoic acid moiety. This combination provides the compound with distinct reactivity and stability, making it valuable in various research applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-30-22-11-10-16(24(27)28)14-23(22)31-13-12-26-25(29)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJACNLGLCNYAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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